N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine
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Overview
Description
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a dimethyl chromen-2-one moiety, and a propanamido group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of phenols with ethyl acetoacetate under acidic conditions to form the chromen-2-one structure . The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst . The propanamido group is then attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-2-one moiety would yield quinone derivatives, while reduction of the carbonyl groups would produce alcohols .
Scientific Research Applications
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of a propanamido group.
ISOPROPYL ( (3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: Contains an isopropyl acetate group instead of a propanamido group.
Uniqueness
The uniqueness of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C27H31NO6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H31NO6/c1-15(2)13-22(26(30)31)28-25(29)18(5)33-23-12-11-20-16(3)21(14-19-9-7-6-8-10-19)27(32)34-24(20)17(23)4/h6-12,15,18,22H,13-14H2,1-5H3,(H,28,29)(H,30,31)/t18?,22-/m0/s1 |
InChI Key |
DNVOAQWTBSZZLD-YSYXNDDBSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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